molecular formula C13H17N B15404025 3-(1-Phenylethenyl)piperidine CAS No. 922504-24-3

3-(1-Phenylethenyl)piperidine

Cat. No.: B15404025
CAS No.: 922504-24-3
M. Wt: 187.28 g/mol
InChI Key: CXLSCLSPJRRZSP-UHFFFAOYSA-N
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Description

3-(1-Phenylethenyl)piperidine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Q & A

Q. What are the common synthetic routes for 3-(1-Phenylethenyl)piperidine, and how can their efficiency be optimized?

Basic
Synthesis typically involves alkylation or cyclization strategies. For example, enantioselective synthesis of 3-alkylpiperidines can be achieved via alkylation of bicyclic lactams followed by TFA-mediated deprotection and chromatographic purification . Optimization includes:

  • Catalyst selection : Chiral catalysts (e.g., Pd-based) improve stereochemical control.
  • Reaction conditions : Temperature (e.g., reflux in THF) and solvent polarity influence yield.
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves stereoisomers.

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Basic
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and confirms piperidine ring conformation .
  • IR spectroscopy : Identifies C=C (1640–1680 cm⁻¹) and NH (3300–3500 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 214.16) .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

Advanced
Stereochemistry governs receptor binding and metabolic stability. For example:

  • Enantioselectivity : (3S,4R) configurations in piperidine derivatives show enhanced affinity for CNS targets compared to (3R,4S) isomers .
  • Metabolic pathways : Trans-configurations in the piperidine ring reduce hepatic clearance by cytochrome P450 enzymes .
    Methodological tip : Use chiral HPLC or X-ray crystallography to resolve stereoisomers and correlate configurations with bioactivity .

Q. How can QSAR models guide the design of this compound analogs with improved pharmacokinetic properties?

Advanced
QSAR models link molecular descriptors (e.g., logP, polar surface area) to ADMET outcomes:

  • Descriptor selection : Hydrophobicity (AlogP) predicts blood-brain barrier penetration, while hydrogen-bond donors influence solubility .
  • Validation : Cross-validate models using leave-one-out or external datasets (e.g., ChEMBL).
  • Software : ADMET Predictor™ and MedChem Designer™ simulate bioavailability and toxicity .

Q. What are the key ADMET properties to evaluate for this compound in preclinical studies?

Basic
Prioritize:

  • Absorption : Caco-2 permeability assays.
  • Metabolism : Microsomal stability (e.g., human liver microsomes).
  • Toxicity : Ames test for mutagenicity and hERG inhibition screening.
    In silico tools : Predict CYP450 interactions and plasma protein binding using ADMET Predictor™ .

Q. What strategies resolve contradictions between in silico predictions and experimental data for this compound’s bioactivity?

Advanced
Address discrepancies via:

  • Data reconciliation : Re-analyze outliers using orthogonal assays (e.g., SPR vs. cell-based IC50).
  • Model refinement : Incorporate 3D descriptors (e.g., molecular docking scores) to improve predictive accuracy .
  • Experimental validation : Iterative synthesis of analogs (e.g., fluorinated or sulfonyl derivatives) to test revised hypotheses .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Advanced
Density functional theory (DFT) and molecular dynamics simulations:

  • Transition state analysis : Predict regioselectivity in alkylation or cycloaddition reactions.
  • Solvent effects : Simulate reaction kinetics in polar aprotic vs. nonpolar solvents .
  • Software : Gaussian or ORCA for energy minimization; VMD for visualization.

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced
Key issues include:

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) .
  • Safety : Mitigate exothermic reactions (e.g., alkylation) via controlled temperature and inert atmospheres .
  • Yield optimization : Design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading) .

Properties

CAS No.

922504-24-3

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-phenylethenyl)piperidine

InChI

InChI=1S/C13H17N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-4,6-7,13-14H,1,5,8-10H2

InChI Key

CXLSCLSPJRRZSP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCNC1)C2=CC=CC=C2

Origin of Product

United States

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